1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-4-1-12(2-5-14)10-20-18(23)21-11-15(22)13-3-6-16-17(9-13)25-8-7-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHOHAVDVPBLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various neurological disorders. This article reviews the existing literature on its synthesis, biological activity, and implications for future research.
Chemical Structure and Properties
The compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological relevance. The molecular formula is with a molecular weight of 332.35 g/mol.
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant binding affinities at serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter. For instance, compounds similar to the target compound have shown high binding affinities (Ki values) indicating potential antidepressant-like effects. Specifically, one study reported a compound with a Ki of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .
Antidepressant-Like Effects
In behavioral assays such as the tail suspension test and forced swim test in mice, these compounds demonstrated marked antidepressant-like activities. The best-performing analogs showed greater efficacy than fluoxetine, suggesting that modifications to the dihydrobenzo[b][1,4]dioxin structure can enhance therapeutic potential .
Neuroprotective Properties
Another area of investigation involves the neuroprotective effects against motor neuron degeneration. Compounds targeting mitogen-activated protein kinase (MAPK) pathways have been shown to protect motor neurons by inhibiting apoptotic pathways mediated by JNK signaling. This suggests that derivatives of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea may also provide neuroprotection through similar mechanisms .
Study on Antidepressant Activity
A study synthesized several derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold and evaluated their antidepressant-like effects in animal models. The results indicated that specific modifications led to enhanced binding affinity and improved efficacy in reducing depressive behaviors compared to standard treatments .
Neuroprotection in Motor Neurons
In another study focusing on neuroprotection, compounds derived from the same scaffold were tested for their ability to inhibit caspase activation in motor neurons under stress conditions. Results showed that these compounds could significantly reduce neuronal death by modulating key apoptotic pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Cathepsin X Inhibitors
Compound 22 : (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one)
- Structural Differences : Replaces the urea group with a triazole-thioether moiety.
- Activity: Exhibits potent inhibition of cathepsin X (Ki = 0.12 µM) and anti-migratory effects on tumor cells at non-cytotoxic concentrations.
- Advantage : Higher enzymatic inhibition but lacks the urea group’s hydrogen-bonding versatility.
- Reference :
EthR Inhibitors (Anti-Tubercular Agents)
L3: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide
- Structural Differences : Uses an amide linkage and methoxybenzamide group instead of urea.
- Activity : Enhances ethionamide (ETH) efficacy against Mycobacterium tuberculosis by inhibiting EthR.
- Advantage : Broader aromatic system improves target engagement but reduces solubility compared to the hydroxyethyl group in the target compound.
- Reference :
Oxadiazole-Based PARP Inhibitors
Compound 3.6 : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole
- Structural Differences : Oxadiazole ring replaces urea; lacks fluorobenzyl and hydroxyethyl groups.
- Activity : Targets poly(ADP-ribose) polymerase (PARP) with high yield (92%) and melting point (160–162°C).
- Advantage : Rigid oxadiazole improves thermal stability but reduces conformational flexibility for target binding.
- Reference :
Key Findings and Implications
- Urea vs.
- Hydroxyethyl vs. Methoxy : The hydroxyethyl group improves aqueous solubility (predicted LogP = 2.8) over methoxy-substituted analogs (LogP = 3.5 for L3), aiding bioavailability.
- Fluorine Impact : The 4-fluorobenzyl group, shared with L3, increases metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl Acetaldehyde
The dihydrobenzo[dioxin] core is synthesized via cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 2,3-dihydrobenzo[b]dioxin. Subsequent formylation via Vilsmeier-Haack reaction introduces an aldehyde group at the 6-position, yielding 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.
Reduction to 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol
The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. Typical conditions involve stirring at 0–5°C for 2 hours, achieving yields >85%.
Conversion to 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine
The alcohol is transformed into a mesylate (methanesulfonyl chloride, triethylamine) and subjected to nucleophilic substitution with aqueous ammonia (25% w/w) at 60°C for 12 hours. This yields the secondary amine with a hydroxyl group retained at the β-position.
Table 1: Reaction Parameters for Amine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl₃, DMF, 0°C → RT, 6 h | 78 |
| Reduction | NaBH₄, MeOH, 0°C, 2 h | 88 |
| Mesylation | MsCl, Et₃N, DCM, 0°C, 1 h | 95 |
| Ammonia Substitution | NH₃ (aq), 60°C, 12 h | 65 |
Synthesis of 4-Fluorobenzyl Isocyanate
Preparation from 4-Fluorobenzylamine
4-Fluorobenzylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at −15°C. The reaction proceeds via intermediate carbamoyl chloride formation, with subsequent elimination of HCl to generate the isocyanate.
Reaction Scheme:
$$
\text{4-Fluorobenzylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{4-Fluorobenzyl isocyanate} + 3 \text{HCl} + \text{byproducts}
$$
Purification
The crude isocyanate is distilled under reduced pressure (40–50°C, 15 mmHg) to afford a colorless liquid (purity >98% by GC-MS).
Urea Bond Formation and Final Compound Assembly
Coupling Reaction
Equimolar amounts of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine and 4-fluorobenzyl isocyanate are reacted in tetrahydrofuran (THF) at 25°C for 24 hours. The urea forms via nucleophilic attack of the amine on the electrophilic isocyanate carbon.
Mechanistic Insight:
The amine’s lone pair attacks the isocyanate’s carbonyl carbon, leading to a tetrahedral intermediate that collapses to release CO₂ and form the urea bond.
Workup and Isolation
The reaction mixture is concentrated under vacuum, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a white solid (mp: 142–144°C).
Table 2: Urea Formation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 72 |
| Temperature | 25°C | 72 |
| Reaction Time | 24 h | 72 |
| Catalyst | None | – |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.
Challenges and Alternative Routes
Competing Reactions
Alternative Isocyanate Sources
Carbonyldiimidazole (CDI)-mediated activation of 4-fluorobenzylamine provides an alternative route but requires stoichiometric imidazole removal.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves:
- Reaction condition control : Adjusting temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for urea bond formation) to minimize side reactions .
- Purification techniques : Use preparative HPLC or column chromatography for intermediates, validated by TLC .
- Catalyst screening : Test palladium or copper catalysts for coupling reactions, monitored via in situ FTIR .
- Yield tracking : Quantify intermediates via gravimetric analysis and final product purity via HPLC (≥95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify dihydrobenzo[b][1,4]dioxin and fluorobenzyl group positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 413.16) .
- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group if crystallization is feasible .
- FTIR : Validate urea C=O stretch (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How does the compound’s solubility profile impact its biological screening?
Methodological Answer:
- Solvent testing : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS for in vitro assays. Solubility in water is typically low (<1 mg/mL), requiring surfactants for in vivo studies .
- LogP determination : Estimate via reverse-phase HPLC (predicted LogP ~2.5–3.0) to guide formulation strategies .
- Aggregation assays : Dynamic light scattering (DLS) to detect particulates in biological buffers .
Q. What preliminary assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., serotonin receptors) and explain discrepancies between in vitro/in vivo efficacy .
- MD simulations : Analyze dihydrobenzo[b][1,4]dioxin flexibility in aqueous environments (GROMACS, 100 ns trajectories) to rationalize variable bioactivity .
- QSAR models : Train models with descriptors like polar surface area (PSA) and H-bond donors to prioritize derivatives .
Q. What experimental designs mitigate variability in biological assay results?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) and reduce inter-assay variability .
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for cytotoxicity) and vehicle-only groups .
- Blinded analysis : Use automated plate readers with randomized well assignments to minimize bias .
Q. How does the compound’s stability under physiological conditions influence formulation strategies?
Methodological Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
- Excipient screening : Test cyclodextrins or PEGylation to enhance plasma stability, assessed by size-exclusion chromatography .
- Lyophilization feasibility : Evaluate freeze-drying cycles (e.g., −80°C to 25°C) for long-term storage .
Q. What mechanistic studies clarify its interaction with off-target enzymes?
Methodological Answer:
- Kinetic assays : Measure Kₘ and Vₘₐₓ for CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to serum albumin to predict drug-drug interactions .
- CRISPR-Cas9 knockouts : Validate target specificity in engineered cell lines lacking suspected off-target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
